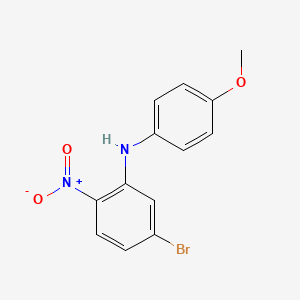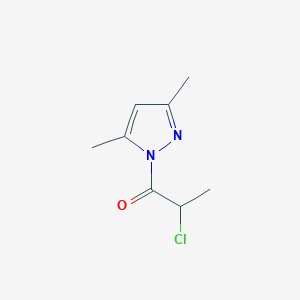
1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloro-oxopropyl group attached to the pyrazole ring, making it a unique and interesting molecule for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole can be synthesized through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Chloro-oxopropyl Group: The chloro-oxopropyl group can be introduced by reacting the pyrazole with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity.
Purification Steps: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alcohols), bases (triethylamine), solvents (dichloromethane, ethanol).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products:
Substitution: Corresponding substituted pyrazoles.
Reduction: Hydroxyl derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro-oxopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function and activity.
Comparison with Similar Compounds
1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:
This compound: Similar structure but with different substituents on the pyrazole ring.
This compound: Contains different functional groups, leading to variations in reactivity and applications.
Uniqueness: The presence of the chloro-oxopropyl group in this compound imparts unique chemical properties, making it a valuable compound for various synthetic and industrial applications.
Properties
CAS No. |
201299-92-5 |
|---|---|
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
2-chloro-1-(3,5-dimethylpyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C8H11ClN2O/c1-5-4-6(2)11(10-5)8(12)7(3)9/h4,7H,1-3H3 |
InChI Key |
ZBGQVUQZOLDVAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)C(C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964265.png)
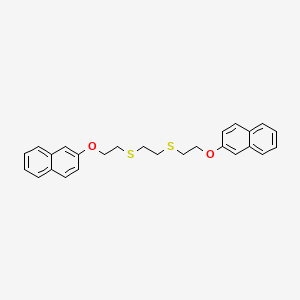
![Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]-](/img/structure/B13964271.png)
![2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate](/img/structure/B13964278.png)
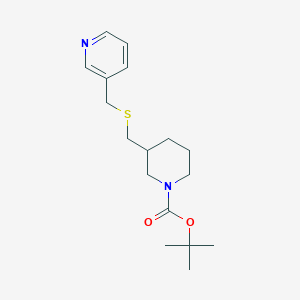

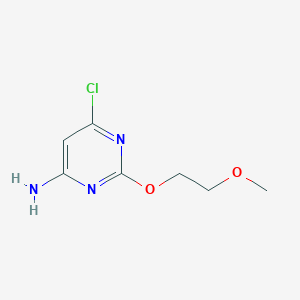
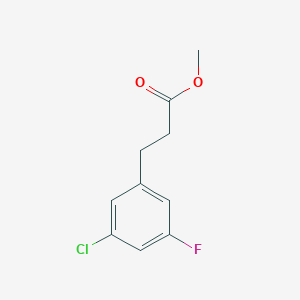
![3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B13964337.png)
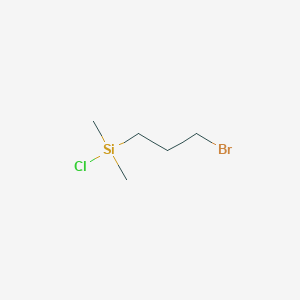

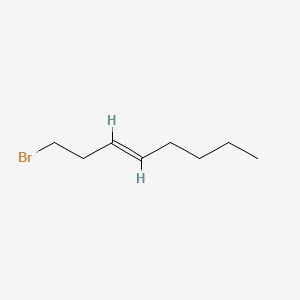
![2-Cyclopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13964363.png)
